(3,4-dichloro-2-methylphenyl)methanol
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Overview
Description
(3,4-dichloro-2-methylphenyl)methanol: is an organic compound characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and a methanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Reduction: Starting with 3,4-dichlorotoluene, bromination at the meta position followed by reduction can yield the desired compound.
Grignard Reaction: Reacting 3,4-dichloro-2-methylbenzene with methyl magnesium bromide followed by hydrolysis can produce the target molecule.
Direct Methylation: Direct methylation of 3,4-dichlorophenol using formaldehyde and a suitable catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow reactors and automated monitoring systems are often employed to optimize production efficiency.
Chemical Reactions Analysis
(3,4-dichloro-2-methylphenyl)methanol: undergoes various types of reactions:
Oxidation: Oxidation of the methanol group can produce the corresponding carboxylic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alkane.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3,4-dichloro-2-methylbenzoic acid.
Reduction: 3,4-dichloro-2-methylbenzene.
Substitution: Various halogenated derivatives depending on the substituent.
Scientific Research Applications
(3,4-dichloro-2-methylphenyl)methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (3,4-dichloro-2-methylphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
(3,4-dichloro-2-methylphenyl)methanol: can be compared with other similar compounds such as:
3,4-dichlorotoluene: Lacks the methanol group.
2-methylphenol: Lacks the chlorine atoms.
3,4-dichlorophenol: Lacks the methyl group.
Uniqueness: The presence of both chlorine atoms and a methanol group on the benzene ring makes This compound unique compared to its analogs. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Properties
CAS No. |
1806274-80-5 |
---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
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